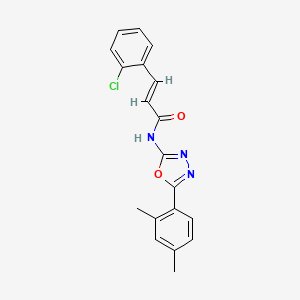

(E)-3-(2-chlorophenyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide, also known as CPOX, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiosemicarbazide derivatives are utilized as precursors for the synthesis of a range of heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds exhibit antimicrobial properties, suggesting a potential role in developing new therapeutic agents (Elmagd, Hemdan, Samy, & Youssef, 2017).

Neuroprotection and Toxicity Studies

Research on acrylamide, a related compound, has shown that it can induce neurotoxicity characterized by neuronal degeneration. Studies involving chrysin, a natural flavonoid, demonstrated neuroprotective effects against acrylamide-induced toxicity in vitro and in vivo, highlighting the importance of understanding acrylamide's biological interactions for potential therapeutic applications (Mehri, Karami, Hassani, & Hosseinzadeh, 2014).

Optical and Electronic Applications

The incorporation of 1,3,4-oxadiazole rings into polymers has been explored for their blue light-emitting properties. Such compounds exhibit high thermal stability and fluorescence in the blue region, making them suitable for electronic and optical applications, including light-emitting diodes (LEDs) and other photonic devices (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Molecular Docking and Density Functional Theory (DFT) Studies

The study of (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer through molecular docking and DFT reveals insights into non-covalent interactions (NCIs) and spectroscopic characteristics, suggesting applications in material science and molecular engineering (Shukla, Chaudhary, & Pandey, 2020).

Corrosion Inhibition

Photo-cross-linkable polymers containing chlorophenyl groups have demonstrated exceptional inhibitory action against mild steel corrosion in acidic environments. This application is crucial for materials science, particularly in developing coatings and treatments that protect against corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-12-7-9-15(13(2)11-12)18-22-23-19(25-18)21-17(24)10-8-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGLKFULMWUKPT-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)